Pipoxolan
Overview
Description
Pipoxolan is a smooth muscle relaxant and antispasmodic drug. It is known for its ability to inhibit phosphodiesterase, maintain cyclic-AMP levels, and prevent calcium ions from entering the cell membrane in smooth muscle . This compound has been used clinically to relieve smooth muscle spasms and has shown potential in treating various conditions such as dysmenorrhea, renal colic, and cerebrovascular diseases .
Preparation Methods
in 1968 . The synthesis involves the reaction of 5,5-diphenyl-1,3-dioxolan-4-one with 2-(piperidin-1-yl)ethylamine under specific conditions to form the desired compound. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Pipoxolan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pipoxolan has been extensively studied for its scientific research applications, including:
Chemistry: this compound’s chemical properties make it a valuable compound for studying various chemical reactions and mechanisms.
Mechanism of Action
Pipoxolan exerts its effects by inhibiting phosphodiesterase, maintaining cyclic-AMP levels, and preventing calcium ions from entering the cell membrane in smooth muscle . It also influences various molecular targets and pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 antioxidative pathway and the inhibitor kappa B/nuclear factor of the κ light chain enhancer of B cells (NF-κB) pathway . These mechanisms contribute to its anti-inflammatory and smooth muscle relaxant properties.
Comparison with Similar Compounds
Pipoxolan is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include:
Dicyclomine: Another antispasmodic drug used to treat smooth muscle spasms.
Hyoscine: Known for its antispasmodic and antiemetic properties.
Papaverine: A smooth muscle relaxant used to treat various conditions.
This compound’s ability to inhibit phosphodiesterase and maintain cyclic-AMP levels sets it apart from these compounds, making it a valuable addition to the field of smooth muscle relaxants .
Properties
IUPAC Name |
5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSUDONPFZKWOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18174-58-8 (mono-hydrochloride) | |
Record name | Pipoxolan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20865113 | |
Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23744-24-3 | |
Record name | Pipoxolan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23744-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipoxolan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPOXOLAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/493GZJ5T6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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